N-Methyl Position: Structural Isomer Comparison
The target compound (874831-66-0) and its structural isomer tert-butyl (4-aminobutyl)(methyl)carbamate (CAS 144222-23-1) are constitutional isomers with identical molecular formula (C₁₀H₂₂N₂O₂) and molecular weight (202.29 Da) but differ fundamentally in the position of the methyl substituent . In the target compound, the methyl group resides on the terminal amine (producing a secondary methylamine handle), while the Boc protecting group occupies the primary amine position on the alkyl chain . In the isomer (144222-23-1), the methyl group is positioned on the nitrogen bearing the Boc group, leaving a free primary amine terminus . This positional isomerism produces distinct conjugation chemistries: the target compound provides a secondary amine (methylamino) as one reactive handle, whereas the isomer provides a primary amine handle .
| Evidence Dimension | N-methyl substitution position |
|---|---|
| Target Compound Data | Methyl on terminal amine; Boc on primary chain amine (tert-butyl [4-(methylamino)butyl]carbamate) |
| Comparator Or Baseline | tert-Butyl (4-aminobutyl)(methyl)carbamate (CAS 144222-23-1): Methyl on Boc-bearing nitrogen; primary amine terminus |
| Quantified Difference | Constitutional isomerism – identical molecular weight (202.29 Da), distinct functional handle availability |
| Conditions | Structural analysis based on IUPAC nomenclature and SMILES strings |
Why This Matters
This positional isomerism dictates orthogonal conjugation strategy in PROTAC assembly, as primary vs. secondary amine handles exhibit different nucleophilicities and require distinct coupling conditions.
